

# Technical Guide: Physical Properties and Applications of Bis(2-dicyclohexylphosphinophenyl)ether

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## Compound of Interest

**Compound Name:** Bis(2-dicyclohexylphosphinophenyl)ether

**Cat. No.:** B1308736

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## Introduction

**Bis(2-dicyclohexylphosphinophenyl)ether**, commonly known as DPEphos-Cy, is a bulky electron-rich diphosphine ligand pivotal in the field of organometallic chemistry and catalysis. Its robust structure, featuring two dicyclohexylphosphine groups linked by a flexible ether backbone, imparts unique steric and electronic properties to metal complexes. These characteristics are instrumental in enhancing the efficiency and selectivity of a variety of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the core physical properties of **Bis(2-dicyclohexylphosphinophenyl)ether**, detailed experimental protocols for their determination, and an illustrative application in a key catalytic transformation.

## Core Physical Properties

The physical properties of **Bis(2-dicyclohexylphosphinophenyl)ether** are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

Property	Value
Chemical Names	Bis(2-dicyclohexylphosphinophenyl)ether, (Oxybis(2,1-phenylene))bis(dicyclohexylphosphine), DPEphos-Cy
CAS Number	434336-16-0
Molecular Formula	C <sub>36</sub> H <sub>52</sub> OP <sub>2</sub> [1][2]
Molecular Weight	562.75 g/mol [1]
Appearance	White to off-white powder/crystalline solid[2][3]
Melting Point	140-146 °C[2]
Boiling Point	652.6 ± 40.0 °C (Predicted)[2]
Solubility	Soluble in many organic solvents.[4]
Storage	Store under an inert atmosphere at room temperature.[2]

## Experimental Protocols

Detailed methodologies for the determination of key physical properties of **Bis(2-dicyclohexylphosphinophenyl)ether** are provided below. These protocols are representative and may be adapted based on available laboratory equipment and specific sample characteristics.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For an air-sensitive compound like a phosphine ligand, the determination should be carried out with care to prevent oxidation.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Glass capillary tubes (one end sealed)[5]
- Thermometer or digital temperature probe
- Inert gas source (e.g., nitrogen or argon) and a glovebox or Schlenk line are recommended for sample preparation.

#### Procedure:

- Sample Preparation: Inside a glovebox or under a stream of inert gas, finely crush a small amount of **Bis(2-dicyclohexylphosphinophenyl)ether**. Pack the dry powder into a glass capillary tube to a height of 2-3 mm.[5] The sample should be densely packed by gently tapping the sealed end of the capillary on a hard surface.
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Heating: Begin heating the block. A rapid heating rate can be used to quickly determine an approximate melting range.
- Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the approximate melting point.
- Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting). This range is the melting point of the substance.[6]

## Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of solubility in various organic solvents.

#### Apparatus:

- Small test tubes
- Vortex mixer

- Graduated pipettes or micropipettes
- Spatula

Procedure:

- **Sample Preparation:** In a small, dry test tube, place approximately 10-20 mg of **Bis(2-dicyclohexylphosphinophenyl)ether**.
- **Solvent Addition:** Add 1 mL of the test solvent (e.g., toluene, tetrahydrofuran, dichloromethane, hexane, ethanol) to the test tube.
- **Mixing:** Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.[\[7\]](#)
- **Observation:** Visually inspect the mixture. A clear solution with no visible solid particles indicates that the compound is soluble. The presence of suspended particles or a cloudy appearance indicates partial solubility or insolubility.[\[7\]](#)
- **Heating (Optional):** If the compound is not soluble at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.
- **Repeat:** Repeat the procedure for each solvent to be tested.

## <sup>31</sup>P NMR Spectroscopy

<sup>31</sup>P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organophosphorus compounds, providing information about the chemical environment of the phosphorus atoms.

Apparatus:

- NMR spectrometer equipped with a broadband probe tunable to the <sup>31</sup>P frequency.
- 5 mm NMR tubes.
- Inert gas source for sample preparation.

Procedure:

- **Sample Preparation:** In a glovebox or under an inert atmosphere, dissolve 10-20 mg of **Bis(2-dicyclohexylphosphinophenyl)ether** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>, or THF-d<sub>8</sub>). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reactions.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and match the probe for the <sup>31</sup>P frequency.
- **Acquisition Parameters (Representative):**
  - Nucleus: <sup>31</sup>P
  - Decoupling: <sup>1</sup>H decoupling is typically used to simplify the spectrum by removing P-H couplings.[\[8\]](#)
  - Pulse Angle: 30-90°
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis)
  - Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.[\[9\]](#)
- **Data Processing:** After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to an external standard (e.g., 85% H<sub>3</sub>PO<sub>4</sub>).

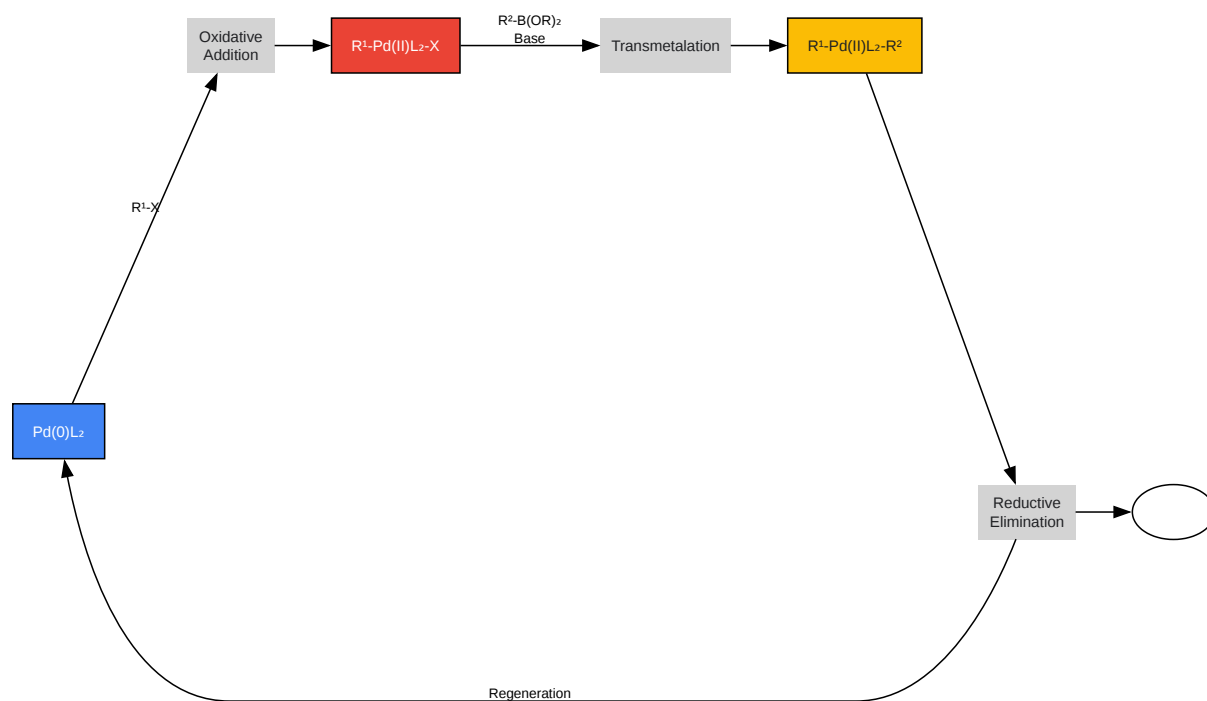
## Application in Catalysis: Suzuki-Miyaura Cross-Coupling

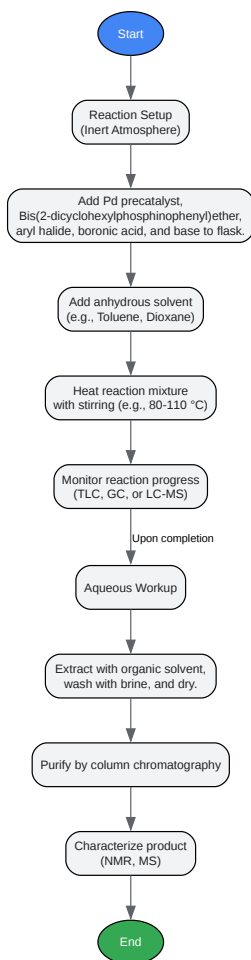
**Bis(2-dicyclohexylphosphinophenyl)ether** is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or

vinyl halides/triflates and organoboron compounds. The bulky and electron-donating nature of the ligand facilitates the key steps of the catalytic cycle.

## Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.





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